2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]-N-(2,4,6-trimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3-yl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O3S/c1-14-10-15(2)21(16(3)11-14)28-19(32)12-31-13-27-25-20(26(31)33)17(4)22(35-25)24-29-23(30-34-24)18-8-6-5-7-9-18/h5-11,13H,12H2,1-4H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJYWVYCLRSJNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C=NC3=C(C2=O)C(=C(S3)C4=NC(=NO4)C5=CC=CC=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the oxadiazole and phenyl groups. The final step involves the acylation of the amine group with 2,4,6-trimethylphenylacetyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and phenyl groups.
Reduction: Reduction reactions can target the oxo groups within the structure.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the phenyl and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
The compound 2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]-N-(2,4,6-trimethylphenyl)acetamide is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on existing literature and research findings.
Chemical Properties and Structure
This compound features a thieno[2,3-d]pyrimidine core, which is known for its biological activity. The presence of oxadiazole and acetamide groups enhances its potential as a bioactive agent. The molecular formula can be summarized as follows:
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : Approximately 354.43 g/mol
Anticancer Activity
Research indicates that compounds containing thieno[2,3-d]pyrimidine and oxadiazole moieties exhibit significant anticancer properties. Studies have shown that derivatives of these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a related thieno[2,3-d]pyrimidine compound demonstrated cytotoxic effects against various cancer cell lines, suggesting similar potential for the target compound .
Antimicrobial Properties
The incorporation of oxadiazole rings has been linked to enhanced antimicrobial activity. Compounds with similar structures have shown effectiveness against a range of bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli . The proposed mechanism involves disruption of bacterial cell wall synthesis or inhibition of vital metabolic pathways.
Anti-inflammatory Effects
Compounds related to this structure have been studied for their anti-inflammatory effects. The thieno[2,3-d]pyrimidine scaffold has been associated with the inhibition of pro-inflammatory cytokines and enzymes such as COX-2, making it a candidate for treating inflammatory diseases .
Neuroprotective Agents
Preliminary studies suggest that derivatives of this compound may possess neuroprotective properties. Research on similar oxadiazole-containing compounds indicates potential in treating neurodegenerative diseases by preventing neuronal apoptosis and promoting neuronal survival .
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their anticancer activity against various human cancer cell lines. One derivative showed IC50 values in the low micromolar range, indicating potent anticancer activity .
Case Study 2: Antimicrobial Efficacy
A study focused on the synthesis of oxadiazole derivatives revealed that certain compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial membrane integrity .
Case Study 3: Anti-inflammatory Properties
Research published in Pharmaceutical Biology explored the anti-inflammatory effects of thieno[2,3-d]pyrimidine derivatives in animal models of inflammation. Results indicated a marked reduction in edema and inflammatory markers upon administration of these compounds .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole and thieno[2,3-d]pyrimidine moieties are crucial for binding to these targets, leading to the modulation of biological pathways. This can result in various effects, such as inhibition of enzyme activity or alteration of cellular signaling.
Comparison with Similar Compounds
Key Observations :
- The target compound’s 1,2,4-oxadiazole substituent distinguishes it from benzo[b][1,4]oxazine derivatives, which exhibit lower steric hindrance and altered electronic profiles .
Physicochemical and Spectroscopic Properties
Table 2: NMR Chemical Shift Trends in Related Compounds
Analysis :
- The target compound’s N-(2,4,6-trimethylphenyl) group is expected to produce upfield shifts (δ 2.1–2.5) in Region A due to methyl shielding, similar to other thienopyrimidine derivatives .
- Region B aromatic protons (δ 7.2–7.8) would align with trends observed in phenyl-oxadiazole-containing compounds .
Pharmacological Implications
For example:
Biological Activity
The compound 2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]-N-(2,4,6-trimethylphenyl)acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. The structural components of this compound suggest a variety of pharmacological properties, particularly in the realms of anticancer and antimicrobial activities.
Chemical Structure
The molecular structure of the compound includes:
- A thieno[2,3-d]pyrimidine core.
- An oxadiazole substituent which is known for enhancing biological activity.
- A trimethylphenyl acetamide moiety.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thieno[2,3-d]pyrimidine and oxadiazole moieties. For instance:
- Mechanism of Action : Compounds with similar structures have been shown to inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis in cancer cells. In vitro studies reported IC50 values indicating significant inhibitory effects on various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .
- Synergistic Effects : Some derivatives exhibited synergistic effects when combined with standard chemotherapy drugs like 5-Fluorouracil (5-FU), enhancing their therapeutic efficacy in tumor models .
Antimicrobial Activity
Compounds with oxadiazole rings have demonstrated substantial antimicrobial properties. Research indicates that derivatives can effectively combat bacterial and fungal infections:
- Antibacterial and Antifungal Properties : Studies have reported that oxadiazole derivatives possess broad-spectrum antibacterial and antifungal activity. The presence of electron-withdrawing groups enhances these effects by increasing the compound's reactivity towards microbial targets .
Case Studies
- Study on Thieno[2,3-d]pyrimidine Derivatives : A comprehensive study synthesized various thieno[2,3-d]pyrimidine derivatives and assessed their biological activities. The results indicated that modifications to the oxadiazole group significantly influenced biological efficacy, particularly in anticancer applications .
- Oxadiazole Derivatives in Cancer Treatment : A recent investigation focused on the synthesis and evaluation of oxadiazole derivatives against cancer cell lines. Among them, several compounds exhibited promising results with IC50 values lower than those of conventional chemotherapeutics .
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of 2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]-N-(2,4,6-trimethylphenyl)acetamide?
Methodological Answer:
- Step 1: Begin with the condensation of 5-methyl-4-oxothieno[2,3-d]pyrimidine intermediates with 3-phenyl-1,2,4-oxadiazole derivatives under reflux conditions using triethylamine as a base (similar to methods in and ).
- Step 2: Introduce the 2,4,6-trimethylphenylacetamide moiety via nucleophilic substitution or coupling reactions.
- Optimization Tips:
- Vary solvents (e.g., DMF, THF) and catalysts (e.g., Pd/C for coupling steps).
- Monitor reaction progress via TLC or HPLC to identify optimal reaction times.
- Use Design of Experiments (DOE) to assess interactions between temperature, solvent polarity, and catalyst loading.
- Reference: Thieno[2,3-d]pyrimidine synthesis in and oxadiazole coupling in .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- 1H/13C NMR: Assign peaks for the thieno[2,3-d]pyrimidine core (e.g., methyl groups at δ 2.1–2.5 ppm) and the 3-phenyl-1,2,4-oxadiazole moiety (aromatic protons at δ 7.3–8.1 ppm).
- IR Spectroscopy: Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and oxadiazole ring vibrations (~1600 cm⁻¹).
- Mass Spectrometry (HRMS): Validate molecular weight (expected [M+H]+ ~550–600 Da).
- Cross-Validation: Compare data with structurally analogous compounds (e.g., ’s thione-thiol tautomerism analysis) .
Advanced Research Questions
Q. How can computational modeling improve the design of derivatives targeting specific biological pathways?
Methodological Answer:
- Step 1: Use density functional theory (DFT) to model the compound’s electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity.
- Step 2: Employ molecular docking (e.g., AutoDock Vina) to screen against protein targets (e.g., kinases or proteases) based on the oxadiazole and thienopyrimidine pharmacophores.
- Step 3: Apply machine learning (e.g., ICReDD’s reaction path search methods in ) to optimize synthetic routes for derivatives.
- Reference: Integration of computational and experimental workflows in and .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Hypothesis Testing: Replicate assays under standardized conditions (e.g., fixed cell lines, consistent dosing).
- Dose-Response Analysis: Perform EC50/IC50 studies to clarify potency discrepancies (e.g., ’s approach for thiazole derivatives).
- Mechanistic Studies: Use siRNA knockdown or CRISPR-Cas9 to validate target engagement.
- Data Triangulation: Cross-reference with structural analogs (e.g., ’s pyrazolo[4,3-d]pyrimidin-4-yl acetamide derivatives) .
Q. What methodologies address solubility challenges in in vitro pharmacological studies?
Methodological Answer:
- Co-Solvent Systems: Test DMSO-water gradients (≤0.1% DMSO to avoid cytotoxicity).
- Nanoparticle Formulation: Use PEGylated liposomes or cyclodextrin complexes to enhance bioavailability.
- pH Adjustment: Explore salt formation (e.g., hydrochloride salts) for acidic/basic functional groups.
- Reference: Safety and handling protocols in and for related acetamides .
Q. How can pharmacophore modeling guide the development of analogs with improved selectivity?
Methodological Answer:
- Pharmacophore Mapping: Identify critical features (e.g., hydrogen bond acceptors in the oxadiazole ring, hydrophobic groups in the trimethylphenyl moiety).
- 3D-QSAR: Corrogate spatial and electronic properties with activity data using tools like Schrödinger’s Phase.
- Synthetic Prioritization: Focus on modifying substituents with the highest contribution to binding (e.g., methyl groups on the pyrimidine ring).
- Reference: Data-driven approaches in and structural insights from .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
